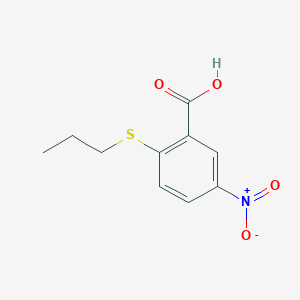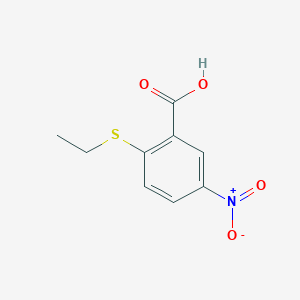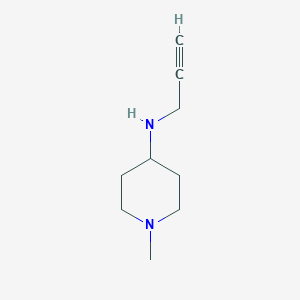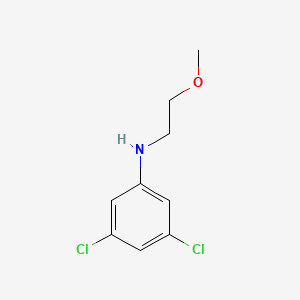amine CAS No. 1042588-56-6](/img/structure/B1414766.png)
[(3,4-Difluorophenyl)methyl](3-methoxypropyl)amine
Vue d'ensemble
Description
“(3,4-Difluorophenyl)methylamine” is a chemical compound with the CAS number 1042588-56-6 . It has a molecular weight of 215.24 and a molecular formula of C11H15F2NO .
Molecular Structure Analysis
The molecular structure of “(3,4-Difluorophenyl)methylamine” consists of a 3,4-difluorophenyl group attached to a methyl group, which is further connected to a 3-methoxypropyl group via an amine linkage .Applications De Recherche Scientifique
Metabolism of Biologically Active Amines
- Research Focus : Investigating the synthesis, degradation, and pharmacological action of catechol amines, which are biogenically active compounds in the central nervous system.
- Key Findings : Studies on norepinephrine and dopamine, catechol amines, have shown they can be degraded to corresponding acids, with monoamine oxidase playing a crucial role in these conversions. 3-Methoxy derivatives have been identified as major metabolites of these amines (Friedhoff & Goldstein, 1962).
GC-MS Studies on Acylated Derivatives
- Research Focus : Examining the mass spectra of side chain regioisomers of 3-methoxy-4-methyl-phenethylamines, closely related to (3,4-Difluorophenyl)methylamine.
- Key Findings : The mass spectra for these derivatives, which include trifluoroacetyl derivatives, demonstrate significant individualization, aiding in specific side chain identification (Belal et al., 2008).
Reversible Monoamine Oxidase-B Inactivators
- Research Focus : Exploring the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation.
- Key Findings : N-methylation leads to time-dependent irreversible inhibition of monoamine oxidase-B, which is important for understanding the enzyme’s interaction with various compounds (Ding & Silverman, 1993).
Synthesis and Antimicrobial Activities
- Research Focus : Synthesizing novel derivatives from primary amines, including those similar to (3,4-Difluorophenyl)methylamine, and testing their antimicrobial activities.
- Key Findings : Several newly synthesized compounds exhibit good to moderate activities against test microorganisms, highlighting potential applications in antimicrobial domains (Bektaş et al., 2007).
Methylating Reaction of Tertiary Amines
- Research Focus : Studying the methylation of tertiary amines, including those structurally related to (3,4-Difluorophenyl)methylamine.
- Key Findings : The research outlines a novel method for methylating tertiary amines to quaternary ammonium compounds, providing insights into organic synthesis processes (Sheverdov et al., 2018).
Propriétés
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHXYOPDDHZZJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amine](/img/structure/B1414688.png)

![5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1414693.png)
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![1-[4-(2-Methylimidazol-1-yl)phenyl]ethanone](/img/structure/B1414696.png)





amine](/img/structure/B1414705.png)